molecular formula C17H16N6O2 B10906333 N'~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide

N'~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10906333
M. Wt: 336.3 g/mol
InChI Key: CJZBWVPGMIKGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a pyrazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and pyrazole rings, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of indole and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N6O2/c1-11-10-13(20-19-11)16(24)22-21-15-12-6-2-3-7-14(12)23(17(15)25)9-5-4-8-18/h2-3,6-7,10,25H,4-5,9H2,1H3,(H,19,20)

InChI Key

CJZBWVPGMIKGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.